Bis(trifluoroacetoxy)borane

Description

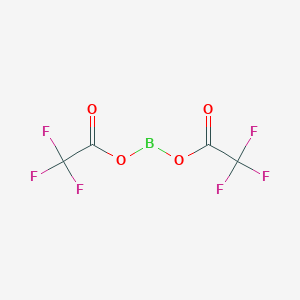

Structure

2D Structure

Properties

CAS No. |

75626-03-8 |

|---|---|

Molecular Formula |

C4BF6O4 |

Molecular Weight |

236.84 g/mol |

InChI |

InChI=1S/C4BF6O4/c6-3(7,8)1(12)14-5-15-2(13)4(9,10)11 |

InChI Key |

RWTOXMWWVDQMCN-UHFFFAOYSA-N |

Canonical SMILES |

[B](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthesis and Derivatization of Bis Trifluoroacetoxy Borane

Established Synthetic Pathways via Borane-Lewis Base Precursors

The most prominently documented method for the synthesis of bis(trifluoroacetoxy)borane involves the use of borane-Lewis base complexes as precursors. These complexes provide a stable and convenient source of borane (B79455) for the reaction with trifluoroacetic acid.

The reaction between the borane-tetrahydrofuran (B86392) (BH3-THF) complex and trifluoroacetic acid (TFA) stands as a principal and well-documented route for the formation of this compound. This reaction is typically carried out by adding the borane-THF complex to trifluoroacetic acid.

The stoichiometry of the reactants is crucial in determining the final product. When two equivalents of trifluoroacetic acid are reacted with one equivalent of the borane-THF complex, the resulting product is this compound. The reaction proceeds with the evolution of hydrogen gas. The progress of the reaction and the formation of the desired product can be monitored using spectroscopic techniques, such as ¹¹B NMR, which shows a characteristic signal for this compound.

A typical laboratory-scale synthesis involves the careful addition of a solution of borane-tetrahydrofuran to trifluoroacetic acid, often under an inert atmosphere to prevent the reaction of the borane complex with atmospheric moisture. The reaction is generally exothermic and may require cooling to control the reaction rate and prevent side reactions. The resulting solution of this compound in trifluoroacetic acid can then be used directly for subsequent chemical transformations.

Detailed Research Findings: Studies have shown that the generation of this compound from borane-THF and TFA is a reliable method for producing the reagent in situ for various applications, such as the reduction of indoles to indolines. The reaction is generally clean and proceeds with high efficiency, making it a preferred method for laboratory-scale synthesis.

| Reactant | Stoichiometric Ratio | Product |

| Borane-Tetrahydrofuran | 1 | This compound |

| Trifluoroacetic Acid | 2 |

Exploration of Alternative Synthetic Strategies

While the synthesis from borane-Lewis base precursors like borane-tetrahydrofuran is the established method, the scientific literature does not extensively report on alternative synthetic strategies for the direct preparation of this compound. The existing pathway is highly efficient and straightforward, which may have limited the exploration of other routes. Research into alternative precursors or reaction conditions for this specific compound is not prominent in publicly available scientific databases.

Methodological Advancements for Scalable Preparation

Information regarding methodological advancements specifically for the scalable preparation of this compound is not widely available in the reviewed scientific literature. While general principles of process chemistry and reaction scale-up could theoretically be applied, specific studies detailing the challenges and optimizations for the large-scale synthesis of this particular compound are not prevalent. The majority of published work focuses on its in situ generation and use in laboratory-scale organic synthesis. Therefore, a detailed account of scalable preparation methods remains an area with limited documentation.

Mechanistic Dissection of Bis Trifluoroacetoxy Borane Reactivity

Unraveling the Hydride Transfer Mechanisms in Reductions

The utility of bis(trifluoroacetoxy)borane as a reducing agent is fundamentally linked to its role in mediating hydride transfer. Unlike direct hydride donors, this borane (B79455) reagent typically functions as a catalyst or promoter, activating a separate hydride source, such as a silane (B1218182) or another borohydride (B1222165). The mechanism is generally understood to involve the formation of a more reactive hydride-donating species through interaction with the Lewis acidic boron center.

The process is initiated by the coordination of the hydride source to the electrophilic boron atom of this compound. This coordination enhances the hydridic character of the hydrogen atom, facilitating its transfer to an electrophilic substrate. The borane, therefore, acts as a "hydride shuttle," activating the hydride donor and delivering the hydride to the substrate. nih.gov This catalytic approach is central to understanding its reactivity in various reduction reactions.

The activation process is a critical feature of this compound's reactivity. The boron atom, possessing a vacant p-orbital and being bonded to strongly electron-withdrawing trifluoroacetoxy groups, is a potent Lewis acid. This Lewis acidity allows it to interact with and activate both the hydride donor and, in many cases, the substrate itself.

Activation can occur via two primary, non-mutually exclusive pathways:

Activation of the Hydride Source: The borane can coordinate to the hydride donor (e.g., a hydrosilane). This interaction polarizes the silicon-hydrogen bond, making the hydrogen more hydride-like and thus a more potent nucleophile. Mechanistic studies on related fluoroarylboranes have shown that the borane's primary role can be to activate the silane rather than the organic substrate. researchgate.net

Activation of the Substrate: The borane can coordinate to a Lewis basic site on the substrate, such as the oxygen atom of a carbonyl group. This coordination withdraws electron density from the substrate, rendering the carbonyl carbon, for example, significantly more electrophilic and susceptible to nucleophilic attack by the hydride.

This dual activation capability enhances the rate and efficiency of the reduction process. The strong electrophilicity of the boron center is paramount for this activation to occur effectively.

The stereochemical and regiochemical outcomes of reductions mediated by this compound are governed by the steric and electronic interactions within the transition state of the hydride delivery step. The borane-substrate complex creates a specific three-dimensional environment that directs the approach of the hydride nucleophile.

Stereoselectivity: The facial selectivity of the hydride attack on a prochiral center is influenced by the steric bulk of the borane complex. The trifluoroacetoxy ligands, along with the coordinated substrate, create a sterically demanding environment. The hydride will preferentially attack from the less hindered face of the substrate to minimize steric repulsion in the transition state. The conformation of the substrate-borane adduct plays a key role in determining which face is more accessible.

Regioselectivity: In substrates with multiple reducible functional groups, this compound can exhibit regioselectivity. This selectivity arises from the differential ability of the borane to coordinate with the various functional groups. The borane will preferentially activate the group that is the stronger Lewis base or is sterically more accessible, directing the hydride transfer to that specific site. For instance, in a molecule containing both a ketone and an ester, the more Lewis basic ketone oxygen is typically coordinated and reduced preferentially.

| Substrate Feature | Controlling Factor | Predicted Stereochemical Outcome |

|---|---|---|

| Prochiral Ketone | Steric hindrance from substituents adjacent to the carbonyl | Hydride delivery to the less sterically hindered face. |

| Cyclic Ketone | Conformational constraints of the ring system | Axial or equatorial attack depending on the transition state stability. |

| α-Chiral Aldehyde | Chelation control or Felkin-Anh model predictions | Diastereoselective addition based on the orientation of the chiral center. |

Lewis Acidity and Adduct Formation Characteristics of this compound

The chemical behavior of this compound is dominated by the profound Lewis acidity of its boron center. This acidity stems from the electron-deficient nature of the tricoordinate boron atom with its vacant p-orbital, a property that is significantly amplified by the strong inductive effect of the two trifluoroacetoxy ligands. The trifluoromethyl groups (-CF₃) are powerful electron-withdrawing moieties, which pull electron density away from the boron atom, increasing its electrophilicity and its affinity for Lewis bases. mdpi.com

Due to this high Lewis acidity, this compound readily forms adducts with a wide range of Lewis bases, such as ethers, amines, phosphines, and carbonyl compounds. rsc.orgmaynoothuniversity.ie The formation of these adducts is often a key step in the reactions it catalyzes. For example, the coordination to a carbonyl substrate is the activation step for subsequent nucleophilic attack. cardiff.ac.uk The stability of the formed adduct is a crucial factor; if the adduct is too stable, it can lead to product inhibition or catalyst sequestration, hindering catalytic turnover. nih.gov The balance between strong activation (requiring high Lewis acidity) and catalyst release is essential for its effectiveness.

| Borane Compound | Relative Lewis Acidity | Key Structural Feature |

|---|---|---|

| Boron trifluoride (BF₃) | Strong | Highly electronegative fluorine atoms. |

| This compound | Very Strong | Two trifluoroacetoxy ligands with strong inductive effects. |

| Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) | Exceptionally Strong | Three highly electron-withdrawing pentafluorophenyl rings. maynoothuniversity.ie |

| Triphenylborane (BPh₃) | Moderate | Phenyl groups are less electron-withdrawing. |

Influence of Ligand Architecture on Electronic and Steric Profiles

The trifluoroacetoxy ligands [(CF₃COO)⁻] are central to defining the reactivity of this compound. Their architecture directly modulates the electronic and steric properties of the boron center.

Electronic Profile: The primary electronic influence of the trifluoroacetoxy ligands is their powerful electron-withdrawing nature. This is a consequence of the high electronegativity of the fluorine atoms, which exert a strong negative inductive effect (-I). This effect is relayed through the carboxylate group to the boron atom, drastically reducing its electron density. This electronic depletion makes the boron center a much stronger Lewis acid compared to boranes with alkyl or aryl ligands. This enhanced electrophilicity is the key to its ability to activate substrates and hydride donors effectively. dntb.gov.ua

Steric Profile: From a steric perspective, the trifluoroacetoxy groups provide a moderately hindered environment around the boron atom. While not as bulky as the pentafluorophenyl groups found in B(C₆F₅)₃, they are significantly larger than simple halide ligands. mdpi.com This steric bulk plays a crucial role in several ways:

It influences the coordination geometry of the adducts formed with substrates.

It can prevent the formation of overly stable, inactive adducts with certain Lewis bases.

It is a key factor in directing the stereochemical outcome of reactions by controlling the trajectory of incoming reagents in the transition state.

The interplay between the potent electronic effects and the distinct steric environment provided by the ligand architecture is what imparts this compound with its unique reactivity profile.

Theoretical and Computational Approaches to Reaction Pathway Elucidation

To gain deeper insight into the complex reaction mechanisms involving this compound, theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable tools. northwestern.edu These approaches allow for the detailed modeling of reaction pathways, providing information that is often difficult or impossible to obtain through experimental means alone. researchgate.net

Computational studies can be used to:

Determine Reaction Energetics: Calculate the relative energies of reactants, intermediates, transition states, and products. This allows for the mapping of the potential energy surface and the identification of the most energetically favorable reaction pathway. nih.gov

Visualize Transition States: Elucidate the precise geometry of atoms at the peak of the reaction energy barrier. This information is critical for understanding the origins of stereo- and regioselectivity.

Analyze Bonding and Charge Distribution: Investigate how electron density changes throughout the reaction, confirming the roles of Lewis acid-base interactions and substrate activation.

Validate Mechanistic Hypotheses: Compare computed energy barriers and predicted products with experimental observations to support or refute proposed mechanisms, such as the nature of the active hydride donor or the role of solvent molecules. northwestern.edu

By modeling the interactions between this compound, the hydride source, and the substrate, computational chemistry provides a molecular-level understanding of the hydride transfer process and the factors governing its efficiency and selectivity.

| Computational Method | Type of Insight Provided | Relevance to this compound Reactivity |

|---|---|---|

| DFT Energy Calculations | Reaction profiles, activation energy barriers, and thermodynamic stability. nih.gov | Identifies the rate-determining step and the most likely reaction pathway. |

| Transition State Search | Geometric structure of the highest energy point along the reaction coordinate. | Explains the origins of stereoselectivity by showing how substrates orient during hydride transfer. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions. | Quantifies the extent of Lewis acid activation of the substrate. |

| Implicit/Explicit Solvation Models | Effect of the solvent on reaction energetics. northwestern.edu | Provides a more realistic model of the reaction as it occurs in solution. |

Strategic Applications of Bis Trifluoroacetoxy Borane in Modern Organic Transformations

Highly Chemoselective Reductions

Bis(trifluoroacetoxy)borane is often generated in situ from a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), and trifluoroacetic acid (TFA). This reagent exhibits remarkable chemoselectivity in a variety of organic transformations.

One of the most well-documented applications of this compound is the efficient and rapid reduction of indole (B1671886) derivatives to their corresponding indolines. This transformation is of considerable importance in medicinal chemistry and natural product synthesis, as the indoline (B122111) scaffold is a common motif in many biologically active molecules. The reaction proceeds smoothly under mild conditions, typically providing high yields of the desired product. google.com

The reduction is believed to proceed via the formation of an indolenium ion in the trifluoroacetic acid medium, which is then readily reduced by the borane reagent. google.com A key advantage of this method is the substantial freedom from undesirable side reactions. google.com The process is generally rapid, often occurring almost instantaneously at low temperatures, thus avoiding the need for prolonged reaction times or heating. google.com

Table 1: Reduction of Indole Derivatives to Indolines

| Indole Derivative | Reducing Agent System | Yield (%) | Reference |

| 1,2,3,4-Tetrahydrocarbazole | BH3·THF in TFA | 80-86 | google.com |

| Tryptamine | BH3·Py in TFA | 90 | google.com |

| 1-(N,N-dimethylaminopropyl)-indole | Catechol-Borane in TFA | 80 | google.com |

| 1,2,3,4-Tetrahydrocarbazole | BH3·S(CH3)2 in THF | 55 | google.com |

Note: The yields reported are for the in situ generation of this compound or related species.

While specific data for the reduction of amides, lactams, and imides using neat this compound is not extensively detailed in readily available literature, the reactivity of analogous borane reagents provides strong evidence for its potential in these transformations. Borane reagents, in general, are well-known for their ability to reduce these functional groups to the corresponding amines. The mechanism typically involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, followed by hydride transfer.

For instance, the B(C6F5)3-catalyzed deoxygenative reduction of a wide range of amides and lactams to the corresponding amines using ammonia (B1221849) borane has been reported to proceed in good to excellent yields. researchgate.net This suggests that this compound, being a similarly reactive borane species, would be a viable reagent for such transformations. The reaction conditions for these reductions are generally mild, and the reactions often exhibit good functional group tolerance. researchgate.net

The chemoselective reduction of aldehydes in the presence of ketones is a valuable transformation in organic synthesis. While direct comparative studies on the reduction of aldehydes versus ketones with this compound are not extensively documented, the general reactivity patterns of borane reagents suggest a preference for the reduction of aldehydes. Aldehydes are sterically less hindered and electronically more reactive towards nucleophilic attack than ketones, which generally leads to faster reduction rates.

Studies with other borane systems, such as N-heterocyclic carbene boranes activated by acetic acid, have demonstrated the exclusive reduction of aldehydes in the presence of ketones. beilstein-journals.org For example, treatment of a mixture of an aldehyde and a ketone with the reagent resulted in the high-yield formation of the primary alcohol, leaving the ketone untouched. beilstein-journals.org This inherent selectivity is a common feature of many borane-based reducing agents and is anticipated to be mirrored in the reactivity of this compound.

A significant advantage of this compound and related reagents is their ability to selectively reduce certain functional groups while leaving others intact. This high degree of chemoselectivity is crucial in the synthesis of complex molecules, obviating the need for extensive protecting group strategies.

For example, in the context of amide reductions catalyzed by B(C6F5)3, it has been shown that functional groups such as esters, halides (F, Cl, Br), and methoxy (B1213986) groups are well-tolerated. researchgate.net This indicates that the borane reagent can differentiate between the amide carbonyl and these other potentially reducible functionalities. This selectivity is attributed to the specific activation of the amide group by the Lewis acidic borane.

Emerging Catalytic Roles

Beyond its established role as a stoichiometric reducing agent, the potential of this compound and other boron-based compounds as Lewis acid catalysts is an area of growing interest.

The empty p-orbital on the boron atom of boranes imparts Lewis acidic character, enabling them to activate substrates and catalyze a variety of organic reactions. Halogenated triarylboranes, such as B(C6F5)3, have been extensively studied as main group Lewis acid catalysts in a wide array of transformations. mdpi.comrsc.org These reactions include hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. mdpi.com

While specific examples of this compound acting as a Lewis acid catalyst are not yet widely reported, its structural and electronic properties suggest that it could function in this capacity. The electron-withdrawing trifluoroacetoxy groups would enhance the Lewis acidity of the boron center, making it a plausible candidate for catalyzing reactions that are promoted by Lewis acids. Further research in this area could unveil novel catalytic applications for this versatile reagent.

Exploration in C-H Activation and Functionalization

Despite the significant interest in the development of novel reagents for C-H activation and functionalization, a cornerstone of modern synthetic organic chemistry, the application of this compound in this specific area remains largely unexplored in the available scientific literature. While numerous borane derivatives, particularly those with highly fluorinated aryl substituents, have emerged as potent Lewis acids capable of facilitating C-H activation processes, specific and detailed research findings documenting the utility of this compound for this purpose are not readily found.

The high Lewis acidity of this compound, a consequence of the strong electron-withdrawing nature of the trifluoroacetoxy groups, theoretically makes it a candidate for activating C-H bonds. However, dedicated studies demonstrating its efficacy as a catalyst or reagent in reactions involving the direct functionalization of C-H bonds are not prominently reported. The current body of research on C-H activation predominantly focuses on transition-metal catalysis and, within the realm of main-group chemistry, on other classes of boranes such as tris(pentafluorophenyl)borane (B72294). Therefore, the potential of this compound in this strategic area of organic synthesis represents an open avenue for future investigation.

Synthetic Utility in Complex Molecule Construction

While its application in C-H activation is not documented, this compound has demonstrated its value as a strategic reagent in the construction of complex molecular architectures. A notable example is its use in the total synthesis of the ergot alkaloids dihydrolysergic acid and dihydrolysergol. In this multi-step synthesis, the selective reduction of a substituted indole to the corresponding indoline was a crucial transformation.

The in situ generation of this compound from borane-tetrahydrofuran complex (BH3·THF) and trifluoroacetic acid proved to be a highly effective method for this reduction. This reagent combination afforded the desired indoline in high yield (87% over two steps), which was then protected as a benzoyl amide for subsequent steps in the synthetic sequence. The successful application of this compound in this context highlights its utility in achieving chemoselective reductions within a complex molecular framework, a critical aspect of natural product synthesis.

The reaction conditions for this key reduction step are summarized in the table below.

| Substrate | Reagent | Product | Yield | Reference |

| Substituted Indole (Intermediate 10) | BH3·THF, Trifluoroacetic acid | Protected Indoline (Intermediate 11) | 87% (over two steps) |

This successful application underscores the potential of this compound as a valuable tool for synthetic chemists engaged in the assembly of intricate and biologically significant molecules. Its ability to effect specific transformations under mild conditions makes it a noteworthy reagent in the arsenal (B13267) of modern organic synthesis.

Advanced Spectroscopic Characterization and Computational Insights into Bis Trifluoroacetoxy Borane

Applications of Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹⁹F, ¹¹B NMR) for Structural Characterization and Reaction Monitoring

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of organoboron compounds. acs.org For bis(trifluoroacetoxy)borane, a combination of ¹H, ¹⁹F, and ¹¹B NMR provides a comprehensive picture of its structure and purity.

Structural Characterization: The boron nucleus has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3). magritek.com ¹¹B NMR is typically preferred due to its higher natural abundance and greater sensitivity. acs.orgmagritek.com The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom. Tricoordinate boron compounds, such as this compound with its trigonal planar geometry, typically resonate in a downfield region, while tetracoordinate boron compounds appear in an upfield region. acs.orgvulcanchem.com A reported ¹¹B NMR chemical shift for this compound in a solution of tetrahydrofuran (B95107) and trifluoroacetic acid is δ +2.5 ppm (relative to BF₃·etherate), consistent with a tricoordinate boron center. google.com

¹⁹F NMR is used to characterize the trifluoroacetoxy groups. The fluorine nuclei will appear as a singlet, and its chemical shift provides information about the electronic environment. ¹H NMR would be used to detect the B-H proton, which would typically appear as a broad quartet due to coupling with the ¹¹B nucleus (spin I = 3/2). sdsu.edu

Interactive Data Table: Typical NMR Spectroscopic Data for this compound

| Nucleus | Typical Chemical Shift (δ) | Expected Multiplicity | Coupling Constant | Structural Information |

|---|---|---|---|---|

| ¹¹B | ~ +2.5 ppm | Doublet (from B-H) | J(B-H) | Confirms tricoordinate boron center. acs.orggoogle.com |

| ¹⁹F | ~ -75 to -77 ppm | Singlet | N/A | Characteristic of CF₃COO- group. |

| ¹H | Variable | Broad Quartet (from H-B) | J(H-B) | Indicates the presence of the B-H bond. sdsu.edu |

Reaction Monitoring: The distinct signals in multi-nuclear NMR spectra make it an excellent tool for real-time reaction monitoring. youtube.com For instance, in the reduction of indoles to indolines, this compound is generated in situ from a borane-tetrahydrofuran (B86392) complex (BH₃·THF) and trifluoroacetic acid. nih.gov By monitoring the reaction mixture over time, one could observe:

The disappearance of the BH₃·THF signal in the ¹¹B NMR spectrum.

The appearance and subsequent consumption of the this compound signal at δ +2.5 ppm. google.com

Changes in the ¹H and ¹⁹F NMR spectra corresponding to the consumption of the indole (B1671886) starting material and the formation of the indoline (B122111) product.

This time-course analysis provides invaluable kinetic data and mechanistic insight without the need for isolating reactive components. youtube.com

Spectroscopic Identification and Trapping of Reactive Intermediates

The high reactivity of this compound stems from its ability to form and react via transient, high-energy intermediates. While direct observation of these species is challenging, their existence is inferred from reaction outcomes and mechanistic studies, and they can be "trapped" by reacting with other molecules to form stable, characterizable products. nih.gov

In hydroboration reactions, the addition of a B-H bond across a double bond is believed to proceed through a four-membered cyclic transition state or intermediate. wikipedia.orgyoutube.com For this compound reacting with an alkene, this intermediate would involve a concerted interaction between the boron and hydrogen atoms with the two carbons of the double bond.

Given the strong electron-withdrawing nature of the trifluoroacetoxy groups, this compound is a potent Lewis acid. vulcanchem.com This suggests it could be involved in generating highly electrophilic borenium ions (tricoordinate boron cations) under certain conditions. nih.govresearchgate.net A borenium ion could be formed by the abstraction of the hydride from this compound by a strong electrophile or through dissociation in a polar solvent. These cationic intermediates are extremely reactive towards nucleophiles. researchgate.net

The organoborane product formed after the initial reaction can itself be considered a trapped intermediate. For example, in the reduction of an indole, the borane (B79455) adds across a double bond within the indole ring. nih.gov This organoborane intermediate is not isolated but is "trapped" during aqueous workup (hydrolysis), which replaces the boron group with a hydrogen atom to yield the final indoline product. Mass spectrometry is another powerful tool used to detect and characterize reactive intermediates in the gas phase, providing information on short-lived species that are difficult to study in solution. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the structural parameters, spectral data, and reactivity of molecules like this compound. rsc.org

While specific DFT studies on this compound are not widely published, the mechanisms of related borane reactions have been extensively modeled. mdpi.com For a hydroboration reaction, computational methods can be used to map the entire reaction pathway from reactants to products.

This involves:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound and substrate) and products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. For a hydroboration, this is expected to be a four-membered ring structure. wikipedia.orgyoutube.com The calculation confirms the TS structure by identifying a single imaginary frequency in the vibrational analysis.

Energy Profile Construction: Connecting the reactants, transition state, and products to generate a reaction energy profile. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

DFT calculations can elucidate the influence of the trifluoroacetoxy groups on the activation barrier compared to other boranes and provide insight into the reaction's regioselectivity and stereoselectivity. mdpi.com

Data Table: Illustrative Calculated Energy Data for a Hydroboration Reaction

| Parameter | Description | Typical Calculated Value (kcal/mol) |

|---|---|---|

| ΔG‡ (Activation Energy) | The free energy barrier that must be overcome for the reaction to proceed. | 10-20 |

| ΔG_rxn (Reaction Energy) | The overall free energy change of the reaction (negative for exothermic). | -20 to -40 |

Note: Values are illustrative for a typical borane addition reaction and would need to be specifically calculated for this compound.

Ligand Field Theory (LFT) is a model primarily used to describe the electronic structure of transition metal complexes and is not the appropriate framework for main-group compounds like boranes. wikipedia.orgbritannica.com The electronic structure and bonding in this compound are more accurately described by Molecular Orbital (MO) Theory . youtube.comyoutube.com

The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry. vulcanchem.com It forms three σ-bonds (two B-O bonds and one B-H bond) using its three sp² hybrid orbitals. This leaves one unhybridized p-orbital (pz) perpendicular to the molecular plane, which is empty of electrons.

Key orbital interactions include:

LUMO (Lowest Unoccupied Molecular Orbital): The empty pz orbital on the boron atom is the LUMO. youtube.com This low-energy, empty orbital makes the boron center highly electrophilic and is the defining feature of its strong Lewis acidity. It is the primary site of attack by nucleophiles (Lewis bases).

HOMO (Highest Occupied Molecular Orbital): The HOMO is typically composed of the σ-bonding orbitals or lone pair orbitals on the oxygen atoms of the trifluoroacetate (B77799) ligands. nih.gov

Inductive Effects: The trifluoroacetate (CF₃COO⁻) ligands are powerful σ-electron withdrawing groups due to the high electronegativity of the fluorine and oxygen atoms. This inductive effect pulls electron density away from the boron center, further lowering the energy of the boron's orbitals, including the LUMO. This significantly increases the Lewis acidity of the borane, making it a more potent reagent than simpler alkyl- or alkoxyboranes.

The large HOMO-LUMO gap contributes to the kinetic stability of the molecule, while the low-lying, boron-centered LUMO governs its high reactivity as an electrophile.

Comparative Analysis with Diverse Boron Containing Reagents and Methodologies

Comparative Reactivity with Other Acyloxyboranes

The reactivity of acyloxyboranes is significantly influenced by the nature of the carboxylate substituent. The presence of highly electron-withdrawing trifluoroacetoxy groups in bis(trifluoroacetoxy)borane renders the boron center exceptionally electrophilic. This heightened Lewis acidity dramatically increases its reactivity compared to other acyloxyboranes, such as diacetoxyborane or sodium triacetoxyborohydride (B8407120) (STAB).

While STAB is a mild and selective reducing agent, particularly favored for reductive aminations, this compound is a more potent reagent. The strong inductive effect of the fluorine atoms enhances the hydridic character of the B-H bond (if present as a borane-adduct or in situ generated species for reduction) or enhances the Lewis acidity for catalytic applications. This generally translates to faster reaction rates and the ability to reduce a broader range of functional groups.

Table 1: Comparative Properties of Acyloxyboranes

| Feature | This compound | Diacetoxyborane | Sodium Triacetoxyborohydride (STAB) |

| Lewis Acidity | Very High | Moderate | Low (borohydride salt) |

| Reactivity | High | Moderate | Mild |

| Primary Use | Strong reducing agent, Lewis acid catalyst | Reducing agent | Selective reducing agent (reductive amination) |

| Key Structural Feature | Electron-withdrawing CF₃ groups | Electron-donating CH₃ groups | Anionic borohydride (B1222165) with acetate (B1210297) ligands |

Distinction from Common Borane (B79455) Complexes (e.g., BH₃·THF, BH₃·SMe₂, Amine-Boranes)

Common borane complexes are primarily sources of borane (BH₃) and are workhorses for hydroboration and the reduction of specific functional groups like carboxylic acids and amides. organic-synthesis.commsanet.com this compound, while also a reducing agent, operates under a different reactivity paradigm due to its substitution.

Reactivity and Electrophilicity : Borane itself is an electrophilic reducing agent, meaning it attacks centers of high electron density. organic-synthesis.comreddit.com The reactivity of its complexes is often moderated by the Lewis base used for stabilization (e.g., BH₃·SMe₂ is more stable than BH₃·THF). organic-synthesis.com this compound, by contrast, is a significantly stronger Lewis acid. This property allows it to catalyze reactions that are not typical for standard borane complexes, such as certain types of homoallylation reactions.

Hydroboration vs. Reduction : BH₃·THF and BH₃·SMe₂ are the quintessential reagents for the hydroboration of alkenes and alkynes, forming alkyl- and vinylboranes, respectively. msanet.commasterorganicchemistry.com This reaction involves the addition of a B-H bond across a π-system. While this compound is known as a reducing agent, its application in classical hydroboration is less common, as the trifluoroacetoxy ligands alter its primary mode of action towards reduction and Lewis acid catalysis.

Selectivity : The selectivity of BH₃ complexes can be high; for instance, they readily reduce carboxylic acids in the presence of esters. youtube.com The heightened reactivity of this compound may result in a different selectivity profile, potentially reducing a wider array of functional groups with less discrimination, although specific comparative studies are limited. Amine-boranes, such as ammonia (B1221849) borane, can reduce aldehydes and ketones, with reactivity pathways that can involve both hydridic and protic hydrogens. rsc.org

Table 2: Comparison with Common Borane Complexes

| Reagent | Primary Application | Reactivity Profile | Stability |

| This compound | Strong reduction, Lewis acid catalysis | Highly reactive, strong Lewis acid | Moisture sensitive |

| BH₃·THF | Hydroboration, reduction of acids/amides | Electrophilic reducing agent | Thermally unstable, must be stored cold msanet.com |

| BH₃·SMe₂ | Hydroboration, reduction of acids/amides | Similar to BH₃·THF but more stable | More stable than BH₃·THF, but has an unpleasant odor organic-synthesis.com |

| Amine-Boranes (e.g., NH₃BH₃) | Reducing agent, hydrogen storage | Varies with amine; can be very stable | Generally stable solids |

Differentiation from Diboron (B99234) Reagents in C-B Bond Forming Reactions

Diboron reagents, with bis(pinacolato)diboron (B136004) (B₂pin₂) being the most prominent example, are fundamentally different from this compound in their application for forming carbon-boron (C-B) bonds. wikipedia.orgcommonorganicchemistry.com

Mechanism of C-B Bond Formation : this compound is not typically used to directly install a boryl group onto a carbon framework. Its role is primarily as a catalyst or reducing agent. In contrast, B₂pin₂ is a source of a boryl moiety (Bpin) that is transferred to a substrate to form a boronic ester. commonorganicchemistry.comguidechem.com This process, known as borylation, almost always requires a transition-metal catalyst (e.g., palladium, copper, or iridium complexes). guidechem.com

Reaction Types :

This compound : Facilitates reductions or catalyzes bond formations where it is not incorporated into the final product.

B₂pin₂ : Undergoes reactions such as the Miyaura borylation of aryl halides or the catalytic borylation of alkenes, alkynes, and C-H bonds, where a C-Bpin bond is explicitly formed. nih.govresearchgate.net These resulting boronic esters are crucial intermediates for subsequent reactions, most notably the Suzuki-Miyaura cross-coupling. commonorganicchemistry.com

Therefore, the two reagents are used for entirely different strategic purposes in synthesis. This compound modifies functional groups, while B₂pin₂ is used to build molecular complexity by introducing a versatile boronic ester handle.

Comparative Studies on Functional Group Compatibility and Selectivity

The functional group compatibility of a reagent is critical to its utility in the synthesis of complex molecules. The high Lewis acidity and reactivity of this compound define its selectivity profile, which contrasts with that of milder or more specialized boranes.

Comparison with BH₃·THF : Borane-THF is well-known for its chemoselectivity. It rapidly reduces carboxylic acids, amides, and nitriles but is much slower to react with esters and does not typically reduce acid chlorides or nitro groups under standard conditions. youtube.com This allows for the selective reduction of an acid in the presence of an ester. Given the powerful nature of this compound, it is likely to exhibit lower chemoselectivity between carbonyl groups, though it can be used for mild deprotection of certain protecting groups in peptide synthesis.

Comparison with Sterically Hindered Boranes : Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are designed for high regioselectivity in hydroboration, driven by steric hindrance. masterorganicchemistry.comorganic-chemistry.orgpearson.com For example, 9-BBN shows excellent selectivity for the hydroboration of less-substituted alkenes. The selectivity of this compound is governed by electronic effects (its strong Lewis acidity) rather than steric bulk.

Table 3: Functional Group Selectivity Overview

| Reagent | Carboxylic Acids | Amides | Esters | Ketones | Alkenes (Hydroboration) |

| This compound | Reduction | Reduction | Likely Reduced | Reduction | Not a primary application |

| BH₃·THF | Fast Reduction youtube.com | Fast Reduction organic-synthesis.com | Slow Reduction youtube.com | Reduction | Yes msanet.com |

| 9-BBN | Reduction | Reduction | Slow Reduction | Reduction | Yes (High regioselectivity) masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | No Reaction | No Reaction | No Reaction | Slow Reduction | No Reaction |

This comparative analysis underscores that this compound is a highly reactive reagent with a strong Lewis acidic character. Its applications are distinct from the hydroboration-focused roles of common borane complexes and the C-B bond-forming utility of diboron reagents. Its reactivity profile suggests it is a powerful tool for reductions and catalysis where high electrophilicity is required.

Future Research Trajectories and Transformative Opportunities for Bis Trifluoroacetoxy Borane

Rational Design of Modified Bis(trifluoroacetoxy)borane Reagents

The reactivity of this compound is dictated by the electronic and steric properties of its trifluoroacetoxy ligands. A significant avenue for future research lies in the rational design of modified analogues to tune its reactivity for specific applications. The principles of modifying Lewis acidity by altering substituents are well-established for other boranes, such as in the development of frustrated Lewis pairs and cationic phosphonium-boranes. rsc.orgresearchgate.net

Future work could focus on two primary modification strategies:

Ligand Modification: Systematic replacement of the fluorine atoms on the acetate (B1210297) group with other electron-withdrawing or -donating groups would directly modulate the Lewis acidity of the boron center. For instance, replacing trifluoroacetoxy groups with bulkier ligands could enhance selectivity in sterically demanding transformations.

Mixed-Ligand Systems: The synthesis of boranes with one trifluoroacetoxy group and another, different substituent (e.g., an aryl, alkyl, or a chiral group) would create a new class of reagents with unique reactivity profiles.

A systematic study, such as the one outlined in the table below, could correlate ligand properties with Lewis acidity and catalytic efficacy, paving the way for the development of a toolkit of tailored this compound-derived reagents.

| Proposed Analogue | Potential Modification Effect | Target Application |

|---|---|---|

| (CH3COO)2BH | Decreased Lewis acidity, increased hydridic character | Milder, more selective reductions |

| (CCl3COO)2BH | Increased Lewis acidity compared to acetate analogue | Catalysis of more demanding reactions |

| (CF3COO)(Ar)BH | Tunable electronics and sterics based on aryl group (Ar) | Substrate-specific Lewis acid catalysis |

| (CF3COO)(chiral ligand)BH | Introduction of chirality for asymmetric synthesis | Enantioselective reductions and cycloadditions |

Expanding the Scope of Synthetic Transformations Mediated by this compound

Currently, the application of this compound is predominantly centered on its role as a reducing agent. However, the reactivity of related boranes, such as tris(pentafluorophenyl)borane (B72294), suggests a much broader potential. nih.gov Future research should aim to expand the repertoire of reactions mediated by this compound, potentially including those where it acts as a catalyst.

Drawing parallels from other borane-catalyzed reactions, the following transformations represent promising areas of exploration:

Hydroboration: The development of this compound as a catalyst for the hydroboration of alkenes and alkynes could offer an alternative to existing metal-based and other borane (B79455) catalysts. nih.gov

Hydrosilylation and Reductions: Its strong Lewis acidity could be harnessed to catalyze the reduction of a wide range of functional groups using silanes as a hydride source, including amides, esters, and nitriles. nih.gov

Cycloaddition Reactions: As a Lewis acid, it could catalyze Diels-Alder and other cycloaddition reactions, potentially with high selectivity.

Frustrated Lewis Pair (FLP) Chemistry: In combination with sterically hindered Lewis bases, it could form FLPs for the activation of small molecules like H₂, CO₂, and others. nih.gov

| Reaction Class | Potential Role of this compound | Rationale based on Analogous Systems |

|---|---|---|

| Reductive Amination | Activating agent and reductant | Established reactivity of related acetoxyborohydrides. |

| Catalytic Hydrosilylation | Lewis acid catalyst to activate Si-H bond | Well-documented for B(C6F5)3. nih.gov |

| Diels-Alder Cycloaddition | Lewis acid catalyst to activate dienophile | Common application for various borane Lewis acids. |

| Friedel-Crafts Reactions | Lewis acid catalyst | Potential metal-free alternative to AlCl3. |

Integration into Asymmetric Synthetic Strategies

A significant frontier for this compound is its development for use in asymmetric synthesis. While this area is currently unexplored for this specific reagent, the field of asymmetric catalysis with chiral borane Lewis acids is well-established. mdpi.com The primary challenge and opportunity lie in the creation of a chiral environment around the boron center.

Future research could pursue several strategies:

Chiral Ligand Exchange: Synthesizing derivatives where one or both trifluoroacetoxy ligands are replaced by a chiral diol, amino alcohol, or other enantiopure ligand. The resulting chiral borane could then be used as a catalyst in reactions such as asymmetric reductions or cycloadditions. rsc.org

Cooperative Catalysis: Employing this compound as an achiral Lewis acid in concert with a chiral Brønsted acid or other chiral catalyst. This relay catalysis approach has been successful in the asymmetric hydrogenation of chromones, where an achiral borane and a chiral phosphoric acid work in tandem. acs.org

Substrate-Directed Control: In reactions with chiral substrates, the inherent Lewis acidity of this compound could be used to lock the substrate in a specific conformation, leading to highly diastereoselective outcomes.

The development of a C₃-symmetric cage-shaped borate (B1201080) as a chiral Lewis acid highlights the sophisticated architectures that can be achieved, offering a blueprint for designing highly organized chiral environments. nih.gov

Development of Regenerative Catalytic Cycles

For this compound to be a truly sustainable and widely adopted reagent, the development of catalytic cycles where it is regenerated is crucial. Stoichiometric use is often inefficient and generates significant waste. Research into the reaction mechanisms of borane-mediated processes is key to designing these cycles. For instance, detailed studies of borane-promoted imine reductions have led to refined catalytic cycle models that account for previously unseen intermediates. acs.org

A hypothetical catalytic cycle for a hydrosilylation reaction could involve:

Activation: The Lewis acidic this compound activates a silane (B1218182) (R₃SiH), forming a silylium-borohydride ion pair, [R₃Si]⁺[HB(OCOCF₃)₂]⁻.

Hydride Transfer: The borohydride (B1222165) transfers a hydride to the substrate (e.g., an imine or ketone), reducing it.

Regeneration: The resulting silylated product and the borane catalyst are released, allowing the borane to activate another silane molecule.

Understanding and controlling potential off-cycle processes, such as catalyst decomposition or the formation of inactive species, will be critical for achieving high turnover numbers and catalyst longevity. researchgate.netnih.gov

Cross-Disciplinary Applications and Material Science Potential

The unique properties of boron-containing compounds suggest that this compound and its derivatives could find applications beyond traditional organic synthesis. rsc.org

Polymer Chemistry: As a Lewis acid, this compound could serve as an initiator or catalyst for polymerization reactions. Furthermore, it could be incorporated as a monomeric unit to create boron-containing polymers. researchgate.net Such polymers are of interest for applications ranging from ceramic precursors to materials with unique electronic and optical properties. amity.edunih.gov

Materials Science: Boron-containing materials, particularly boron-doped carbon materials, have applications in electronics and energy storage. mdpi.com this compound could serve as a molecular precursor for the chemical vapor deposition or solution-phase synthesis of such materials. Its trifluoroacetoxy ligands may offer advantages in terms of volatility or decomposition pathways compared to other precursors.

Sensing: The Lewis acidic boron center can interact with anions and other Lewis bases. This property could be exploited by incorporating this compound derivatives into polymer matrices or onto surfaces to create chemical sensors, for example, for fluoride (B91410) ions. mdpi.com

The development of tris(pentafluorophenyl)borane as a dopant for organic semiconductors highlights the potential for strong borane Lewis acids in advanced materials. rsc.org Exploring analogous applications for this compound could open up new avenues in materials design and engineering.

Q & A

Q. What are the established synthetic routes for bis(trifluoroacetoxy)borane, and what are their yields and purity considerations?

this compound can be synthesized via two primary methods:

- Method 1 : Reacting trifluoroacetic acid with a borane precursor (e.g., borane-THF) in acidic media. This generates a stable complex, BH[O(CO)CF₃]₂-THF, with high yield and selectivity for acidic reaction environments .

- Method 2 : Using trimethyltrifluoroacetate and tetrafluoroboric acid diazonium salt under controlled conditions, achieving ~78% yield. This route requires careful temperature control to avoid side reactions . Purity is typically verified via NMR and mass spectrometry, with residual trifluoroacetic acid removed via crystallization .

Q. What characterization techniques are critical for confirming the structure and Lewis acidity of this compound?

- Structural Confirmation : Multinuclear NMR (¹¹B, ¹⁹F) identifies boron coordination and trifluoroacetate ligand environments. Single-crystal X-ray diffraction (XRD) resolves bond lengths and angles, confirming trigonal planar geometry .

- Lewis Acidity : The Gutmann-Beckett method (using Et₃PO as a probe) quantifies acceptor numbers, while Childs’ method (¹⁵N NMR of pyridine adducts) provides complementary acidity data .

Q. How does this compound compare to other borane Lewis acids in reactivity and stability?

Unlike B(C₆F₅)₃, this compound is stable in strongly acidic media (e.g., trifluoroacetic acid), enabling its use in reactions where traditional boranes decompose. Its moderate Lewis acidity (~50–60 on the Gutmann-Beckett scale) allows selective activation of substrates like indoles without over-reduction .

Advanced Research Questions

Q. What mechanistic insights explain the selective reduction of indoles to indolines using this compound?

The reaction proceeds via proton-coupled electron transfer (PCET) :

- Trifluoroacetic acid protonates the indole nitrogen, increasing electrophilicity.

- This compound donates a hydride to the C3 position, forming indoline. Selectivity arises from the reagent’s inability to reduce aromatic rings or ketones under these conditions. Computational studies (DFT) suggest a low-energy transition state for hydride transfer .

Q. How can this compound be integrated into frustrated Lewis pair (FLP) systems for small-molecule activation?

Pairing this compound with sterically hindered bases (e.g., 2,6-lutidine) creates FLPs capable of activating H₂ or CO₂. The trifluoroacetate ligands enhance electrophilicity at boron while preventing quaternization. Key metrics include:

Q. What are the challenges in reconciling contradictory data on this compound’s reactivity in FLP catalysis?

Discrepancies in catalytic efficiency often stem from:

- Solvent Effects : Polar solvents (e.g., CH₂Cl₂) stabilize ion pairs, reducing FLP activity.

- Ligand Mobility : Trifluoroacetate ligands may dissociate in polar media, altering boron’s electrophilicity. Controlled studies under inert atmospheres (glovebox) and kinetic profiling (UV-Vis, in situ NMR) are recommended to resolve inconsistencies .

Q. What computational methods are most effective for modeling this compound’s reactivity?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometry and calculates hydride-transfer barriers.

- Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution at boron and substrate interaction sites.

- Molecular Dynamics (MD) : Simulates solvent effects on ligand dissociation and ion-pair formation .

Methodological Guidelines

- Handling and Storage : Store under argon at –20°C to prevent hydrolysis. Use PTFE-lined septa for transfers .

- Safety : Wear acid-resistant gloves (e.g., Viton®) and work in a fume hood due to trifluoroacetic acid byproducts .

- Troubleshooting : If reduction yields drop, check for moisture contamination via ¹¹B NMR (broad peaks indicate hydrolysis to boric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.